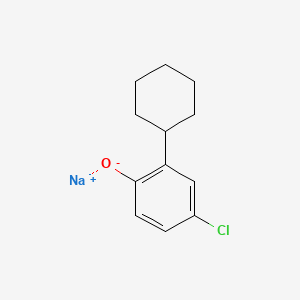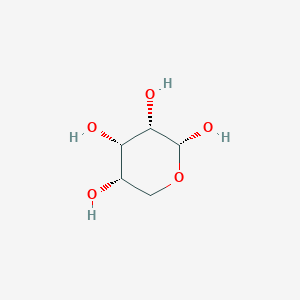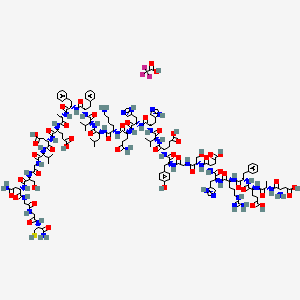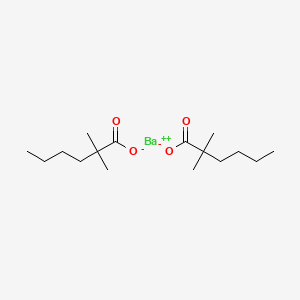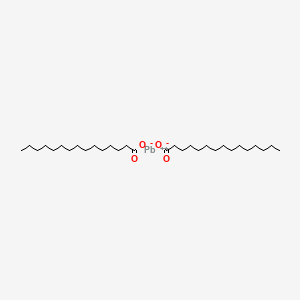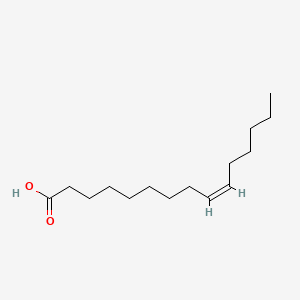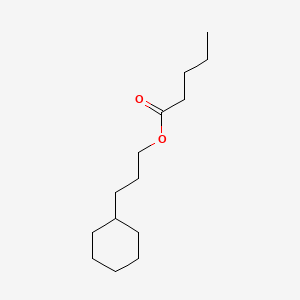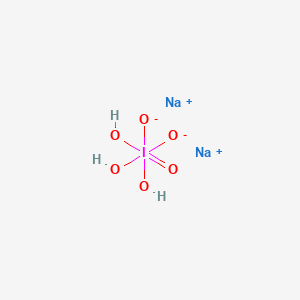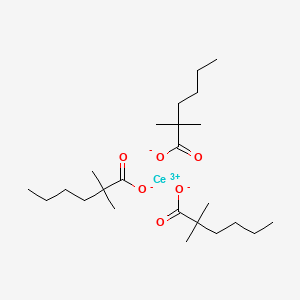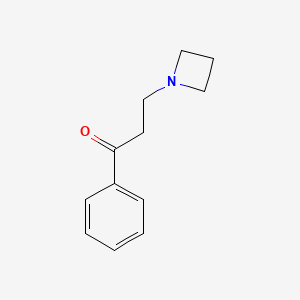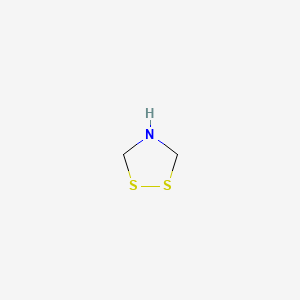
Ammonium 2,3-dimercaptopropanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 2,3-dimercaptopropanesulphonate is a chemical compound known for its chelating properties. It is primarily used to bind and remove heavy metals from the body, making it a valuable agent in the treatment of heavy metal poisoning. This compound is particularly effective against metals such as mercury, lead, and arsenic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,3-dimercaptopropanesulphonate typically involves the reaction of sodium allylsulfonate with bromine, followed by a sulfhydrylation reaction. The intermediate product is then subjected to a lead salt forming reaction . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s efficacy and safety for medical use. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its function as a chelating agent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions can yield thiol-containing compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ammonium 2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metals. The compound’s sulfhydryl groups react with metal ions to form non-toxic, water-soluble complexes that are excreted from the body through urine . This process helps to reduce the toxic effects of heavy metals on the body’s enzyme systems and restore normal physiological functions .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimercapto-1-propanesulfonic acid (DMPS): A related chelating agent used for similar purposes.
Dimercaptosuccinic acid (DMSA): Another chelating agent used in the treatment of heavy metal poisoning.
Dimercaprol (BAL): An older chelating agent with a broader range of applications.
Uniqueness
Ammonium 2,3-dimercaptopropanesulphonate is unique due to its high efficacy in forming stable complexes with heavy metals and its relatively low toxicity compared to other chelating agents. Its ability to be administered in various forms (oral, intravenous, and topical) also adds to its versatility .
Propiedades
Número CAS |
78286-02-9 |
|---|---|
Fórmula molecular |
C3H11NO3S3 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
azanium;2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.H3N/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);1H3 |
Clave InChI |
IEMMVNULOJVGIP-UHFFFAOYSA-N |
SMILES canónico |
C(C(CS(=O)(=O)[O-])S)S.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


